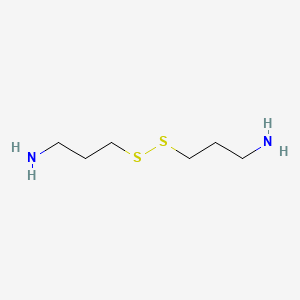

Homocystamine

描述

Homocystamine is a sulfur-containing amino acid that is structurally similar to cysteine and homocysteine. It is a homologue of cystamine, differing by an additional methylene bridge (-CH₂-). This compound is not a proteinogenic amino acid, meaning it is not incorporated into proteins during translation. it plays a significant role in various biochemical processes and has been studied for its potential implications in health and disease.

准备方法

Synthetic Routes and Reaction Conditions: Homocystamine can be synthesized through the reduction of homocystine, which involves the use of reducing agents such as dithiothreitol or sodium borohydride. The reaction typically occurs in an aqueous solution under mild conditions.

Industrial Production Methods: Industrial production of this compound involves the large-scale reduction of homocystine using similar reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound undergoes oxidative deamination, where the amino groups are removed. .

Reduction: this compound can be reduced to its corresponding thiol form using reducing agents.

Substitution: this compound can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation using amine oxidases.

Reduction: Reducing agents like dithiothreitol or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: The major products include aldehydes and ammonia.

Reduction: The thiol form of this compound.

Substitution: Products vary based on the substituent introduced.

科学研究应用

Cardiovascular Health

Role in Cardiovascular Disease:

Homocystamine has been implicated in cardiovascular diseases through its effects on endothelial function and smooth muscle cells. Elevated levels can lead to vascular damage and increased risk of thrombotic events. A study indicated that this compound induces cytotoxicity in vascular cells, contributing to the pathogenesis of atherosclerosis by promoting oxidative stress and inflammation .

Mechanisms of Action:

- Oxidative Stress: this compound can enhance the production of reactive oxygen species (ROS), leading to endothelial dysfunction.

- Genotoxic Effects: It has been shown to cause DNA damage and apoptosis in vascular cells, which may exacerbate cardiovascular conditions .

Neurological Disorders

Impact on Neurodegenerative Diseases:

Research suggests that this compound may play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Elevated levels are associated with neuronal damage through mechanisms similar to those observed with homocysteine, including oxidative stress and apoptosis .

Experimental Findings:

- In vitro studies using neuroblastoma cell lines demonstrated that exposure to this compound resulted in significant reductions in cell viability, indicating potential neurotoxic effects .

- Animal studies have shown that local administration of this compound can increase neuronal excitability, suggesting a complex role in neurotransmission and potential contributions to neurodegenerative processes .

Case Study 1: Cardiovascular Implications

A cohort study analyzed the relationship between plasma levels of this compound and cardiovascular events among patients with pre-existing conditions. Results indicated that higher this compound levels correlated with increased incidence of myocardial infarction and stroke, emphasizing its potential as a biomarker for cardiovascular risk assessment .

Case Study 2: Neurological Effects

In a clinical trial involving elderly patients with cognitive decline, researchers monitored this compound levels alongside cognitive assessments. The findings suggested that elevated levels were associated with accelerated cognitive deterioration, supporting the hypothesis that this compound may contribute to neurodegeneration .

Table 1: Summary of this compound's Biological Effects

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Oxidative Stress | Increased ROS production | Endothelial dysfunction |

| DNA Damage | Genotoxic stress leading to apoptosis | Risk factor for cancer |

| Neuronal Excitability | Increased neuronal activity | Potential role in neurodegeneration |

Table 2: Clinical Findings Related to this compound Levels

| Study | Population | Findings |

|---|---|---|

| Cardiovascular Cohort Study | Patients with CVD | Higher levels linked to increased MI and stroke risk |

| Cognitive Decline Trial | Elderly individuals | Elevated levels correlated with cognitive decline |

作用机制

Homocystamine exerts its effects primarily through its involvement in oxidative deamination. The amino groups are removed by amine oxidases, leading to the formation of aldehydes and ammonia. This process is crucial for maintaining amino acid balance and preventing the accumulation of toxic intermediates .

Molecular Targets and Pathways:

Amine Oxidases: Enzymes that catalyze the oxidative deamination of this compound.

Methionine Cycle: this compound is involved in the methionine cycle, where it can be converted back to methionine or further degraded to cysteine.

相似化合物的比较

Cystamine: Homocystamine is structurally similar to cystamine, differing by an additional methylene bridge. .

Homocysteine: this compound is a homologue of homocysteine, with an additional methylene bridge. Both compounds are involved in the methionine cycle and have similar biochemical roles.

Uniqueness: this compound’s unique structural feature, the additional methylene bridge, influences its reactivity and the rate at which it undergoes oxidative deamination. This makes it a valuable compound for studying specific biochemical pathways and reactions.

生物活性

Homocystamine, a derivative of homocysteine, has garnered attention for its biological activity and potential implications in various health conditions. This article explores the biochemical pathways involving this compound, its physiological effects, and relevant case studies that highlight its significance in human health.

1. Biochemical Pathways

This compound is formed through the condensation of homocysteine and cysteine. It is involved in several metabolic pathways, particularly in the context of sulfur amino acid metabolism. The primary pathways include:

- Transsulfuration Pathway : this compound can be converted into cystathionine, which subsequently leads to the production of cysteine. This pathway is crucial for synthesizing glutathione, an important antioxidant in cells .

- Methylation Cycle : this compound can also participate in methylation reactions, where it acts as a substrate for S-adenosylmethionine (SAM) synthesis. SAM serves as a universal methyl donor in various biological processes .

2. Physiological Effects

Research indicates that elevated levels of this compound can lead to various pathological conditions:

- Cardiovascular Disease : Increased this compound levels are associated with a higher risk of ischemic heart disease (IHD). A study demonstrated that for every 5 µmol/L increase in serum homocysteine concentration, the odds ratio for IHD increased significantly (41% before adjustment and 33% after) .

- Neurological Disorders : this compound has been implicated in neurodegenerative diseases. Elevated levels can induce oxidative stress and neuronal damage, contributing to conditions such as Alzheimer's disease. In cell culture studies, exposure to this compound resulted in significant cytotoxicity and increased reactive oxygen species (ROS) production .

- Genotoxic Stress : Prolonged exposure to this compound has been shown to cause DNA damage in neuronal cells. In experiments, significant increases in DNA fragmentation were observed after extended exposure periods, indicating a potential mechanism for its neurotoxic effects .

Table 1: Summary of Key Findings on this compound

4.

This compound plays a critical role in various biological processes and has significant implications for human health, particularly concerning cardiovascular and neurological disorders. Elevated levels of this compound are associated with increased risks of diseases, emphasizing the need for further research into its mechanisms and potential therapeutic targets.

5. Future Directions

Ongoing research should focus on:

- Understanding the molecular mechanisms by which this compound exerts its effects on cellular health.

- Investigating potential interventions that could mitigate the risks associated with elevated this compound levels.

- Exploring genetic factors that influence individual responses to this compound and related metabolic pathways.

属性

IUPAC Name |

3-(3-aminopropyldisulfanyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVLCAXJNGKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29205-72-9 (di-hydrochloride) | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60196791 | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-22-9 | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。